(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
CAS No.: 900811-48-5
Cat. No.: VC0192981
Molecular Formula: C25H41NO5
Molecular Weight: 435.61
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900811-48-5 |
|---|---|
| Molecular Formula | C25H41NO5 |
| Molecular Weight | 435.61 |
| IUPAC Name | (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one |
| Standard InChI | InChI=1S/C25H41NO5/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15,26H2,1-6H3/t19-,20-,21-,23-/m0/s1 |
| SMILES | CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N |
| Appearance | Solid Powder |
Introduction
Chemical Identity and Structural Characteristics
(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one is a complex organic compound characterized by multiple stereocenters and functional groups. Understanding its fundamental chemical identity is essential for researchers working with this molecule.
Chemical Identification Parameters
The compound possesses multiple identifying characteristics that are critical for accurate documentation and research applications. Table 1 presents the key identification parameters of this compound.
| Parameter | Value |
|---|---|
| CAS Registry Number | 900811-48-5 |
| Molecular Formula | C₂₅H₄₁NO₅ |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one |
| Standard InChI | InChI=1S/C25H41NO5/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15,26H2,1-6H3/t19-,20-,21-,23-/m0/s1 |
| Standard InChIKey | KCUIZDBXYKOADQ-FKEBYFGASA-N |
| Canonical SMILES | CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N |
Table 1: Chemical identification parameters for (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
Structural Features
The molecule contains several notable structural features that contribute to its complex stereochemistry and potential biological activity:
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An oxolan-2-one (γ-lactone) ring system with defined stereochemistry (3S,5S)
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A primary amine group
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A 4-methoxy-3-(3-methoxypropoxy)phenyl substituent
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Multiple stereocenters (four in total) that dictate its three-dimensional configuration
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A propan-2-yl (isopropyl) substituent on the lactone ring
The presence of these multiple stereocenters with specified configurations (3S,5S,1S,3S) indicates the importance of chirality in this molecule's function and applications. The lactone ring represents a key structural feature that may be involved in its biological activity, as lactone moieties are common in many bioactive molecules and pharmaceuticals.
Physicochemical Properties
The physicochemical properties of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one determine its behavior in various experimental and biological systems.
Physical State and Appearance
The compound typically exists as a solid powder at room temperature and standard pressure. Its detailed physical properties are summarized in Table 2.
| Property | Description |
|---|---|
| Physical State | Solid powder |
| Appearance | White to off-white crystalline powder |
| Purity (commercial) | Typically >95% |
| Solubility | Soluble in organic solvents including methanol, ethanol, DMSO, and dichloromethane |
| Storage Recommendations | -20°C, protected from light and moisture |
Table 2: Physical properties of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
The compound's solubility profile is influenced by its mixed functional groups – the presence of both polar (amine, ether, lactone) and nonpolar (alkyl chains, aromatic ring) moieties affects its interactions with different solvent systems.
Synthesis and Preparation Methods
The synthesis of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one involves complex organic chemistry techniques that must carefully control stereochemistry at multiple centers.
General Synthetic Approaches
The synthesis typically involves multi-step organic reactions that may include:
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Stereoselective formation of the lactone ring
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Coupling reactions to incorporate the substituted phenyl moiety
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Functionalization to introduce the amino group with defined stereochemistry
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Protection and deprotection strategies to manage reactive functional groups during synthesis
These reactions require specific conditions such as temperature control, pH adjustments, and appropriate catalysts to optimize yields and stereoselectivity.
Lactone Formation
The lactone component represents a crucial structural element. Based on the general patterns for similar compounds, its formation likely involves:
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Stereoselective aldol or Reformatsky-type reactions
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Asymmetric synthesis utilizing chiral catalysts
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Ring-closing reactions of appropriately functionalized open-chain precursors
The synthesis of similar lactones, as described in research on prostaglandin lactones, often employs multiple approaches to establish the required stereochemistry . The specific stereochemistry (3S,5S) of the lactone in this compound suggests that controlling these stereocenters during synthesis is critical for its intended application.
Biological Activity and Mechanism of Action
The biological activity of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one is closely related to its structural features and its relationship to other bioactive compounds.
Relationship to Aliskiren
This compound has been identified as an impurity of Aliskiren, an orally active, synthetic nonpeptide renin inhibitor used as an antihypertensive medication. Aliskiren works by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation .
The structural similarities between this compound and Aliskiren suggest potential shared mechanisms or precursor relationships in synthetic pathways. As an impurity, its presence in pharmaceutical preparations of Aliskiren must be carefully monitored and controlled to ensure drug purity and efficacy .
Key publications referenced in relation to this compound and its applications include:
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Lefevre, G., et al.: Journal of Immunoassay, 21, 65 (2000)
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Allikments, K., et al.: Current Opinion in Investigational Drugs, 3, 1479 (2002)
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Wood, J.M., et al.: Biochemical and Biophysical Research Communications, 308, 698 (2003)
Related Compounds and Derivatives
Several structural analogues and derivatives of this compound have been identified and studied. These related compounds provide insight into structure-activity relationships and potential applications.
Benzylamine Derivative
A notable derivative is the benzylamine analog with CAS number 361460-40-4, formally named (3S,5S)-5-[(1S,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one. This compound differs by the replacement of the primary amine with a benzylamino group .
| Parameter | Value |
|---|---|
| CAS Registry Number | 361460-40-4 |
| Molecular Formula | C₃₂H₄₇NO₅ |
| Molecular Weight | 525.719 g/mol |
| Purity (commercial) | >97% |
Table 3: Identification parameters for the benzylamine derivative
This derivative, likely an intermediate in the synthesis of either the primary compound or related substances, demonstrates how modifications to the amino group can be achieved while maintaining the core structure and stereochemistry.
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